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Compound of Interest

Compound Name: 2,6-Dimethylpiperidin-4-one

Cat. No.: B3190666

An In-Depth Technical Guide to 2,6-Dimethylpiperidin-4-one: Properties, Synthesis, and
Applications

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethylpiperidin-4-one, a
heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical
development. The piperidin-4-one nucleus is a well-established pharmacophore, and the 2,6-
dimethyl substitution pattern introduces specific stereochemical and conformational properties
that are crucial for its utility as a synthetic intermediate.[1][2][3] This document, intended for
researchers, scientists, and drug development professionals, delves into the molecule's
structural characteristics, physicochemical properties, synthetic methodologies, chemical
reactivity, and applications. Detailed protocols, safety information, and spectroscopic analysis
are included to provide a holistic understanding of this versatile chemical building block.

Molecular Structure and Physicochemical
Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and
biological systems. For 2,6-dimethylpiperidin-4-one, its identity is defined by a six-membered
nitrogen-containing ring with a ketone at the 4-position and methyl groups at the 2- and 6-
positions.
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Chemical Identity

The fundamental identifiers and properties of 2,6-dimethylpiperidin-4-one are summarized

below.
Property Value Reference
IUPAC Name 2,6-dimethylpiperidin-4-one [4]
CAS Number 45717-87-1 [4]
Molecular Formula C7H13NO [4]
Molecular Weight 127.18 g/mol [4]
Synonyms 2,6-Dimethyl-4-piperidinone [5]

Stereochemistry and Conformational Analysis

The presence of chiral centers at the C2 and C6 positions gives rise to stereoisomers: a chiral
(R,R)/(S,S) enantiomeric pair and an achiral (R,S) or meso form, commonly referred to as cis
and trans isomers, respectively.[5][6]

From a conformational standpoint, the piperidin-4-one ring predominantly adopts a chair
conformation to minimize torsional strain.[7][8][9] In the case of the cis-isomer, the
thermodynamically most stable conformation features both methyl groups in equatorial
positions.[5][8] This arrangement effectively minimizes steric hindrance (1,3-diaxial
interactions) that would occur if the bulky methyl groups were in axial positions. Spectroscopic
studies, particularly NMR, on related 2,6-disubstituted piperidin-4-ones confirm that this
equatorial preference governs the compound's ground-state geometry.[8][10]

Caption: Chair conformation of cis-2,6-dimethylpiperidin-4-one.

Physicochemical Properties

Computationally predicted and experimentally observed properties provide guidance for
handling, storage, and application in various solvent systems. The hydrochloride salt form
exhibits enhanced water solubility compared to the free base.[5]
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Property Value Source
Boiling Point 298.5 £ 28.0 °C at 760 mmHg [5]
Density 1.2 +0.1 g/cm3 [5]
Flash Point 134.3+24.0°C [5]

B Enhanced water solubility as
Solubility _ (5]
hydrochloride salt

Synthesis and Purification

The synthesis of piperidin-4-ones is a well-established area of organic chemistry, with the
Mannich condensation being a cornerstone method.[3][11] This reaction offers a convergent
and efficient route to the core heterocyclic structure.

Synthetic Pathway: Mannich Condensation

The synthesis of 2,6-disubstituted piperidin-4-ones can be achieved via a one-pot Mannich-
type reaction.[7] This involves the condensation of an aldehyde, a ketone, and an ammonia
source. For 2,6-dimethylpiperidin-4-one, a plausible pathway involves the reaction of
acetaldehyde, acetone, and ammonium acetate. The reaction proceeds through the formation
of imines and enamines, followed by intermolecular cyclization to construct the piperidine ring.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous
compounds.[7][8] The rationale behind key steps is provided to illustrate the principles of
expertise-driven experimental design.

Objective: To synthesize cis-2,6-dimethylpiperidin-4-one.
Materials:
o Acetaldehyde (2 equivalents)

e Acetone (1 equivalent)
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Ammonium acetate (1.5 equivalents)

Absolute Ethanol (solvent)

Diethyl ether

Concentrated Hydrochloric acid

Concentrated Ammonia solution

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve
ammonium acetate in absolute ethanol.

o Rationale: Ammonium acetate serves as the nitrogen source and a mild acid catalyst.
Ethanol is a suitable polar protic solvent for the reactants.

o Addition of Reagents: Cool the solution in an ice bath and add acetone, followed by the slow,
dropwise addition of acetaldehyde.

o Rationale: The reaction is exothermic. Slow addition at a reduced temperature controls the
reaction rate and minimizes side reactions.

o Reaction Progression: Allow the mixture to warm to room temperature and then gently warm
on a hot plate to 30—35°C with moderate stirring. Monitor the reaction progress using Thin
Layer Chromatography (TLC).[1][7]

o Rationale: Gentle heating provides the necessary activation energy for the condensation
and cyclization steps. TLC allows for the visualization of the consumption of starting
materials and the formation of the product.

« |solation of Hydrochloride Salt: Once the reaction is complete, cool the mixture and pour it
into diethyl ether. Add concentrated HCI dropwise to precipitate the hydrochloride salt of the
product.[8]

o Rationale: The product is often more crystalline and easier to handle as its hydrochloride
salt. Diethyl ether acts as an anti-solvent, reducing the solubility of the ionic salt and
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promoting precipitation.

« Purification: Collect the precipitate by filtration and wash with a cold ethanol-ether mixture.
Recrystallize the crude hydrochloride salt from an ethanol/ether solvent system to obtain the
pure product.

o Rationale: Recrystallization is a standard technique for purifying solid organic compounds,
removing residual impurities.

 Liberation of Free Base (Optional): To obtain the free base, dissolve the hydrochloride salt in
a minimal amount of water and add concentrated ammonia dropwise until the solution
becomes basic and a clear solution is obtained. The free base can then be extracted with an
organic solvent like dichloromethane.[8]

Mix Ammonium Acetate,") _Fom reaction mixtre , ( Cool and slowly add (‘warm (30-35°C)
ne, Acetaldehyde Monitor via TLC

Pure 2,6-Dimethylpiperidin-4-one HCI

Pour into Ether,
Add Cone. HCI

Ethanol

2,6-Dimethyl-
piperidin-4-one

Condensation
(e.g., NH20H)

Reduction
(e.g., NaBHa4)

2,6-Dimethyl- N-Alkyl-2,6-dimethyl- 2,6-Dimethyl-
piperidin-4-ol piperidin-4-one piperidin-4-one Oxime

Click to download full resolution via product page

N-Alkylation
e.g., R-X, base)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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